molecular formula C15H15N3O2 B3169292 N-[4-(imidazol-1-yl)butyl]phthalimide CAS No. 93668-30-5

N-[4-(imidazol-1-yl)butyl]phthalimide

Cat. No. B3169292
CAS RN: 93668-30-5
M. Wt: 269.3 g/mol
InChI Key: VIODRJSCXPJIFX-UHFFFAOYSA-N
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Description

“N-[4-(imidazol-1-yl)butyl]phthalimide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and is an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been a topic of interest in recent years . One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization and dehydrative cyclization .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds are diverse and complex . One example is the nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization and dehydrative cyclization . This reaction leads to the formation of disubstituted imidazoles .

Safety And Hazards

The safety data sheet for a related compound, 4-(1H-Imidazol-1-yl)benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The synthesis of imidazole-containing compounds is a topic of ongoing research, with recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . Future challenges include developing novel methods for the regiocontrolled synthesis of substituted imidazoles due to their versatility and utility in a number of areas .

properties

IUPAC Name

2-(4-imidazol-1-ylbutyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-14-12-5-1-2-6-13(12)15(20)18(14)9-4-3-8-17-10-7-16-11-17/h1-2,5-7,10-11H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIODRJSCXPJIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(imidazol-1-yl)butyl]phthalimide

Synthesis routes and methods I

Procedure details

A solution of imidazole (13.6 g) in dry DMF (50 ml) was added dropwise to a stirred suspension of sodium hydride (8.0 g, 60% dispersion in oil) in dry DMF (250 ml) at ambient temperature under nitrogen for 2.5 hours. A slurry of N-(4-bromobutyl)phthalimide (53.6 g) in dry DMF (80 ml) was added and the mixture heated at 95° C. for 16 hours. The solvent was evaporated off under vacuum and the residue was extracted with hot toluene. The combined toluene extracts were evaporated to dryness and the residue triturated with ether and dried to give N-[4-(imidazol-1-yl)butyl]phthalimide, m.p. 76°-79° C.
Quantity
13.6 g
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reactant
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8 g
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50 mL
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250 mL
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53.6 g
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80 mL
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Synthesis routes and methods II

Procedure details

A mixture of 6.3 g. of sodium imidazole, 100 ml. of dimethylformamide and 19.7 g. of N-(4-bromobutyl)-phthalimide was heated on a steam bath for 6 hours and then concentrated to remove volatile material. The residue was boiled with 150 ml. of toluene and the toluene layer was decanted and concentrated. The residue was triturated with diethyl ether and cooled, giving N-[4-(1H-imidazol-1-yl)butyl]-isoindole-1,3(2H)-dione (m.p. 75°-77° C.) which was recovered by filtration.
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Synthesis routes and methods III

Procedure details

A mixture of 0.02 mole of potassium phthalimide, 0.01 mole of N-(4-bromobutyl)imidazole hydrobromide and 100 ml. of dimethyl formamide was gradually heated to 80° C. and held at this temperature for 3 hours. The solvent was removed in vacuo and the residue was purified by HPLC using ethyl acetate and a silica gel column.
Quantity
0.02 mol
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reactant
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N-(4-bromobutyl)imidazole hydrobromide
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Synthesis routes and methods IV

Procedure details

A mixture of 0.01 mole of phthalimide and 0.01 mole of 1H-imidazol-1-butanamine was heated in an oil bath at 140° for 1 hour. The reaction mixture was cooled to obtain the desired product.
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0.01 mol
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reactant
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Synthesis routes and methods V

Procedure details

A mixture of 0.1 mole of 2-(4-bromobutyl)-1H-isoindole-1,3(2H)-dione and 0.1 mole of the silver salt of imidazole were heated in 300 ml. of dimethylformamide for 8 hours. The reaction mixture was concentrated to remove the solvent and the residue was boiled with 200 ml. of toluene and filtered to remove the insoluble material. The toluene layer was concentrated and the desired product was purified by HPLC using ethyl acetate and a silica gel column.
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0.1 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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